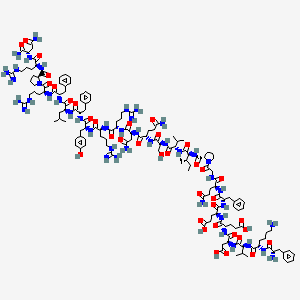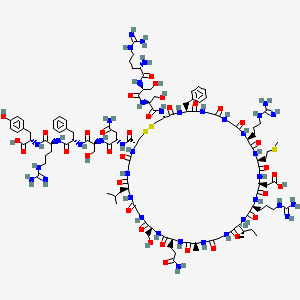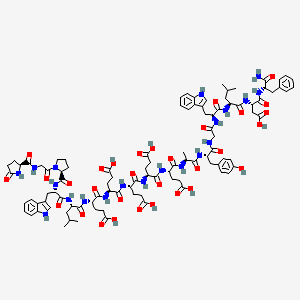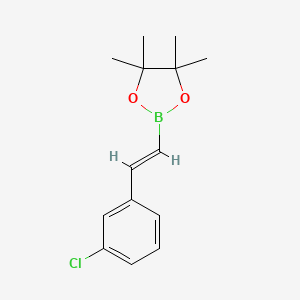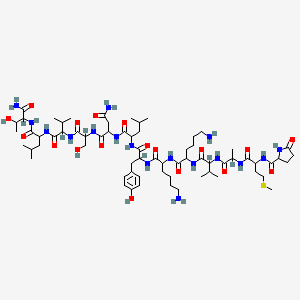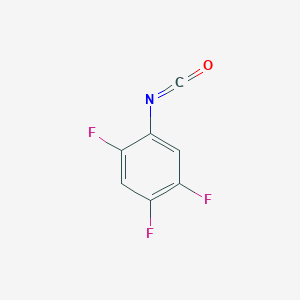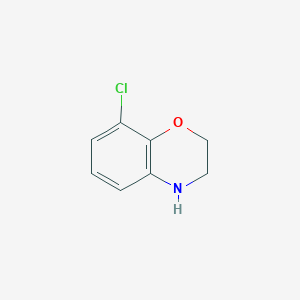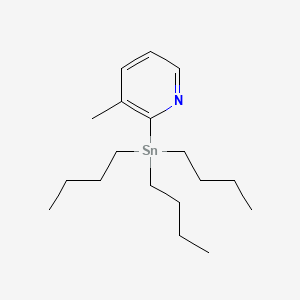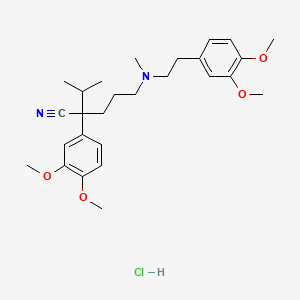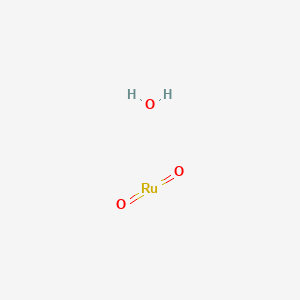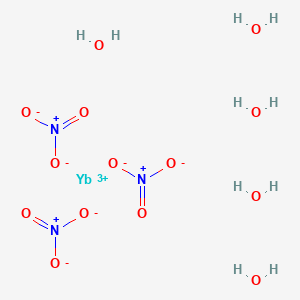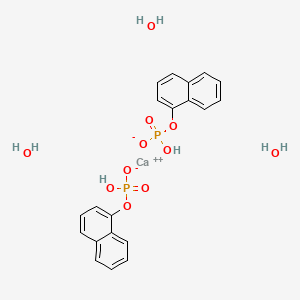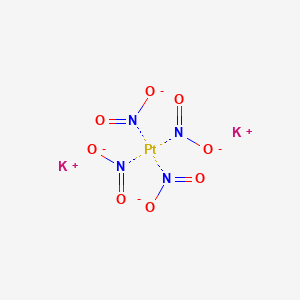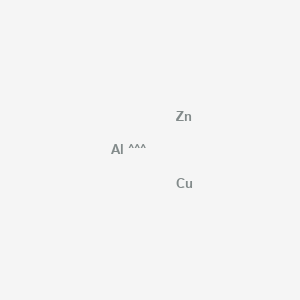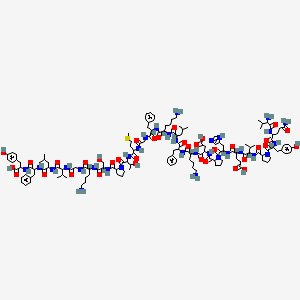
Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The VQY peptide is a long amino acid sequence composed of various amino acids. Let’s dissect its components:
- Valyl (V) : Represents the amino acid valine.
- Glutaminyl (Q) : Corresponds to glutamine.
- Tyrosyl (Y) : Refers to tyrosine.
- Prolyl (P) : Represents proline.
- Alpha-glutamyl : Indicates an alpha-glutamate residue.
- Histidyl (H) : Corresponds to histidine.
- Alpha-aspartyl : Refers to an alpha-aspartate residue.
- Lysyl (K) : Represents lysine.
- Phenylalanyl (F) : Corresponds to phenylalanine.
- Leucyl (L) : Represents leucine.
- Glycyl (G) : Refers to glycine.
- Methionyl (M) : Corresponds to methionine.
- Threonyl (T) : Represents threonine.
- Seryl (S) : Refers to serine.
- Alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine : This lengthy segment combines various amino acids in a specific order.
Synthesis Analysis
The synthesis of the VQY peptide involves solid-phase peptide synthesis (SPPS) . Researchers assemble the peptide chain step by step, starting from the C-terminus (carboxylic end) to the N-terminus (amino end). Protecting groups ensure selective reactions during each coupling step. The final product is purified and characterized.
Molecular Structure Analysis
The VQY peptide’s molecular structure consists of a linear chain of amino acids. Its backbone comprises peptide bonds (amide linkages) connecting adjacent amino acids. The side chains of each amino acid contribute to its unique properties.
Chemical Reactions Analysis
The VQY peptide can participate in various chemical reactions:
- Hydrolysis : Enzymes break peptide bonds, releasing individual amino acids.
- Oxidation : Specific amino acid residues (e.g., methionine) may undergo oxidation.
- Modification : Researchers can introduce modifications (e.g., phosphorylation) to study specific functions.
Physical And Chemical Properties Analysis
- Solubility : The peptide’s solubility depends on its amino acid composition.
- Stability : Factors like pH, temperature, and proteases affect stability.
- Charge : The net charge depends on the pKa values of its amino acids.
Safety And Hazards
- Biocompatibility : Assess its safety for biological applications.
- Allergenicity : Evaluate potential allergic reactions.
- Toxicity : Investigate any adverse effects.
将来の方向性
- Functional Studies : Explore its role in specific biological pathways.
- Drug Development : Investigate its therapeutic potential.
- Structural Insights : Determine its 3D structure for targeted drug design.
特性
IUPAC Name |
5-[[1-[2-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[2-[[1-[[1-[2-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVDLZVCMFSDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H207N31O35S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583183 |
Source


|
| Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2928.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |
CAS RN |
99510-37-9 |
Source


|
| Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

